2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of JWH-201 involves chemical reactions to assemble its molecular structure. Specific synthetic routes may vary, but they typically start from simpler precursors.
Reaction Conditions: Details on specific reaction conditions for JWH-201 synthesis are not widely available in the public domain.
Industrial Production: Information regarding large-scale industrial production methods is limited due to its research nature.
Chemical Reactions Analysis
Reactivity: JWH-201 can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed from these reactions would be derivatives of JWH-201 with altered functional groups.
Scientific Research Applications
Chemistry: JWH-201 serves as a valuable reference standard for analytical purposes in cannabinoid research.
Biology and Medicine: Researchers study its effects on cannabinoid receptors (such as CB1) and explore potential therapeutic applications.
Industry: Although not directly used in industry, understanding its properties informs the development of related compounds.
Mechanism of Action
CB1 Receptor Binding: JWH-201 binds to the CB1 receptor, affecting the endocannabinoid system.
Neurological Effects: Activation of CB1 receptors influences neurotransmitter release, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds: JWH-201 shares structural features with other synthetic cannabinoids, such as ab-fubinaca, adb-fubinaca, and tetrahydrocannabinol (THC).
Uniqueness: Its para-methoxy analog, JWH-250, is more potent, but JWH-201 has its own distinct properties.
Remember that JWH-201 is primarily a research compound, and its use should be handled with care and within legal and ethical boundaries
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-17-10-12-18(25-2)13-11-17/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRKUKYSZPHOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658736 |
Source
|
Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-47-6 |
Source
|
Record name | JWH-201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8PAU3VSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.